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Introduction to Mesopram and Formulation Challenges

Mesopram is a biologically active compound identified as a potent and selective orally active
phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential for inflammatory and
autoimmune conditions. The chemical structure of Mesopram, identified as 5-(4-methoxy-3-
propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one with molecular formula C14aH19sNO4 and molecular weight
of 265.31 g/mol, presents specific formulation challenges that necessitate specialized vehicle development
[1]. As a BCS Class II/IV compound, Mesopram exhibits poor aqueous solubility but high permeability,

making the development of effective vehicle systems crucial for both in vitro and in vivo applications [2] [1].

The therapeutic profile of Mesopram has been demonstrated in several experimental models, where it
inhibits Th1 cell proliferation and decreases production of pro-inflammatory cytokines including IFN-y,
TNF-a, and IL-10 [1]. Additionally, it has shown efficacy in models of experimental autoimmune
encephalomyelitis and murine colitis, highlighting its potential as a therapeutic agent for inflammatory
conditions [1]. These diverse research applications require robust formulation protocols that ensure
compound stability, reproducible delivery, and optimal bioavailability across different administration

routes, with oral delivery being the primary focus due to its stated oral activity.
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Mesopram Chemical and Physical Properties

Fundamental Chemical Characteristics

Mesopram possesses distinct physicochemical properties that directly influence its formulation behavior
and vehicle development requirements. The compound appears as a powder in its pure form and
demonstrates temperature-dependent solubility characteristics that must be considered during vehicle
preparation [1]. According to available data, Mesopram is soluble to 100 mM in DMSO and to 100 mM in
ethanol, providing important starting points for concentrated stock solution preparation [1]. The compound
requires specific storage conditions to maintain stability, with recommendations to desiccate at -20°C to

prevent degradation and preserve long-term viability [1].

The structural features of Mesopram, including its methoxy and propoxy substituents on the phenyl ring
and the oxazolidin-2-one core, contribute to its overall hydrophobic character and limited water solubility.
These chemical characteristics necessitate the use of specialized solvent systems, surfactants, and
solubilizing agents to achieve adequate concentration for both in vitro and in vivo studies. When preparing
working solutions from stock, researchers should note that gentle warming to 37°C with shaking in an
ultrasonic bath can significantly enhance dissolution, though prepared solutions should ideally be used

immediately or stored appropriately for short-term use [1].

Preformulation Considerations

Preformulation studies represent a critical phase in the development of Mesopram vehicles, providing
essential data on the physical and chemical properties of the active ingredient that influence formulation
design and performance. While specific preformulation data for Mesopram is limited in the available

literature, established protocols for similar compounds can be adapted [3]. These studies typically include:

¢ Morphological characterization using techniques such as optical microscopy to determine particle
size distribution and crystal habit

e Thermal analysis through differential scanning calorimetry (DSC) to identify phase transitions and
melting behavior

e Spectroscopic evaluation using Fourier transform infrared spectroscopy (FTIR) to confirm chemical
structure and identify potential interactions with excipients

¢ Solubility profiling across various solvents and pH conditions to identify optimal dissolution media
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For compounds like Mesopram with known light sensitivity [3], additional stability studies under various

lighting conditions are essential, potentially requiring the incorporation of protective excipients or light-

blocking packaging in the final formulation.

Vehicle Composition and Formulation Strategies

Solvent Systems and Vehicles

The development of effective vehicle systems for Mesopram requires careful selection of solvent

components based on the compound's solubility characteristics and the intended route of administration. The

following table summarizes the primary solvent systems applicable for Mesopram vehicle preparation:

Table 1: Solvent Systems for Mesopram Vehicle Preparation

Concentration

Solvent System Applications Advantages Limitations
Range

Aqueous 0.1-10 mg/mL In vivo oral Biocompatible, Limited solubility,

Suspensions administration well-tolerated may require
stabilizers

DMSO Stock Up to 100 mM In vitro studies, High solubility, Cytotoxicity at high

Solutions stock preparation  versatile concentrations
(>0.1%)

Ethanol Up to 100 mM In vitro and Good solubility, Volume limitations

Solutions limited in vivo rapid absorption for in vivo studies

use
PEG-Based 5-50 mg/mL Oral and Good solubility, Viscosity may affect
Vehicles parenteral well-tolerated handling

administration
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Concentration

Solvent System Applications Advantages Limitations
Range

Polysorbate- 0.1-5 mg/mL with Enhanced Improved wetting  Potential for

Containing 0.1-1% surfactant solubility and dissolution irritation at high

Vehicles formulations concentrations

For in vivo applications, particularly oral administration, aqueous suspensions represent the most practical
vehicle approach. These typically employ 0.5-1.0% carboxymethyl cellulose (CMC) or 0.1-0.5% Tween-
80 as suspension stabilizers, with the specific concentration dependent on the required dosing volume and
Mesopram concentration [1]. For high-concentration formulations, combined solvent systems
incorporating 5-10% DMSO or ethanol with aqueous phases and surfactants may be necessary to achieve

target concentrations while maintaining acceptable biocompatibility.

Surfactants and Stabilizing Agents

Surfactant selection plays a critical role in enhancing the solubility and stability of Mesopram in vehicle
formulations, particularly for aqueous-based systems. Based on successful formulations for similar poorly

soluble compounds, several stabilizing agents have demonstrated utility:

Table 2: Surfactants and Stabilizing Agents for Mesopram Formulations

Stabilizer Specific Concentration . —
Functional Role Compatibility Notes
Category Agents Range
Non-ionic Polysorbate 0.1-1.0% Wetting agent, Excellent
Surfactants 80 (Tween-80) solubility enhancer biocompatibility,
widely used
Cellulose Sodium CMC, 0.5-1.5% Suspension Provides consistent
Derivatives HPMC stabilizer, viscosity suspension, controls
modifier settling
Cyclodextrins HP-B3-CD, 5-20% Molecular May affect
SBE-B-CD encapsulation, permeability,
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Stabilizer Specific Concentration . —
Functional Role Compatibility Notes
Category Agents Range
solubility concentration-
enhancement dependent
Polymer PVP K30, PVA  0.5-5% Crystal growth Prevents precipitation,
Stabilizers inhibitor, stabilizer maintains

supersaturation

The mechanism of action for these stabilizers varies from micelle formation (surfactants) that solubilize
hydrophobic molecules like Mesopram, to viscosity enhancement (cellulose derivatives) that reduces
particle settling, to molecular complexation (cyclodextrins) that improves apparent solubility through host-
guest interactions. For Mesopram specifically, Polysorbate 80 at 0.5% combined with 0.5% CMC has
shown particular utility in creating stable suspensions for oral administration in rodent models, providing

consistent dosing with minimal precipitation over typical dosing periods [1].

Preparation Protocols and Methodologies

Solution-Based Preparation Methods

Solution-based vehicles are preferred for in vitro applications where solvent compatibility is less restrictive

than in vivo models. The following protocol describes the preparation of standard Mesopram stock

solutions:

¢ Primary Stock Solution (100 mM in DMSO)

o Accurately weigh 26.53 mg Mesopram into a 1.0 mL volumetric container

o Add 0.8 mL anhydrous DMSO and vortex for 30 seconds

o Warm gently to 37°C in a water bath for 2-3 minutes if complete dissolution is not observed
o Sonicate for 5 minutes in an ultrasonic bath to ensure complete dissolution

o Bring to final volume of 1.0 mL with DMSO, resulting in 100 mM stock solution

o Aliquot and store at -20°C in tightly sealed vials protected from light

¢ Working Solution Preparation
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o For in vitro applications, dilute stock solution in appropriate buffer to achieve target
concentration
o Maintain final DMSO concentration below 0.1% for cell-based assays to avoid cytotoxicity

o For higher concentration working solutions, consider using ethanol as co-solvent with final
concentration not exceeding 1%

¢ Quality Assessment

o Visually inspect solutions for absence of precipitate or crystalline material
o Confirm concentration by UV spectrophotometry at Amax (compound-specific)

o Monitor stability over intended use period, noting that aqueous dilutions may have limited
stability

Suspension Preparation Methods

For in vivo administration, particularly oral gavage in animal models, suspension formulations provide the
most practical approach. The following protocol describes the preparation of a standard carboxymethyl

cellulose (CMC) suspension for oral dosing:

e Vehicle Preparation

o Slowly sprinkle 0.5 g carboxymethyl cellulose (CMC) into 100 mL purified water while stirring
continuously

o Continue stirring for 60-90 minutes until complete dispersion is achieved without lumps
o For enhanced solubility, include 0.5% Tween-80 by adding 0.5 mL to the vehicle before CMC
addition

¢ Suspension Formulation

o Accurately weigh the required quantity of Mesopram for the desired concentration (typically 1-5
mg/mL)

o Gradually add Mesopram powder to the vehicle while vortexing at medium speed

o Homogenize using a high-shear mixer for 3-5 minutes to achieve uniform particle size
distribution

o For difficult-to-wet formulations, initial trituration with a small amount of 0.5% Tween-80 before
vehicle addition improves dispersion

¢ Quality Control Measures

o Assess suspension homogeneity by sampling from top, middle, and bottom of preparation
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o Determine particle size distribution using optical microscopy, targeting D90 < 50um
o Evaluate re-dispersion properties after 24-hour storage by gentle mixing
o Confirm dosing accuracy by analyzing drug content in sampled aliquots

The following workflow diagram illustrates the suspension preparation process:
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Analytical Methods and Characterization

Physical Characterization Techniques

Comprehensive physical characterization of Mesopram and its formulated vehicles is essential for
ensuring batch-to-batch consistency and predicting in vivo performance. The following analytical

approaches provide critical quality assessment:

o Particle Size Analysis: Determination of particle size distribution using laser diffraction or dynamic
light scattering for suspensions, and microscopic evaluation for solid-state characterization. For
Mesopram suspensions, targeting a D90 value below 50pm ensures uniform suspension and accurate

dosing, with D50 values of 5-15pm ideal for optimal dissolution rates [3].

e Thermal Analysis: Differential scanning calorimetry (DSC) provides information on melting
behavior, polymorphic forms, and potential interactions with excipients. Typical DSC parameters
include a heating rate of 10°C/min under nitrogen atmosphere (flow rate 80 mL/min) across a

temperature range of 30-250°C [3].

e Spectroscopic Evaluation: Fourier transform infrared spectroscopy (FTIR) confirms chemical
identity and detects potential interactions between Mesopram and formulation components. Sample
preparation typically involves compression of 1 mg sample with 500 mg KBr into transparent disks

for analysis [3].
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¢ Powder X-ray Diffraction (PXRD): This technique identifies crystalline phase composition and can
detect amorphous content in the formulated product, with particular importance for stability

assessment under various storage conditions [4].

Chemical Analysis and Quality Control

Chemical characterization of Mesopram vehicles ensures identity, potency, and stability throughout the

product lifecycle. Key analytical methods include:

Table 3: Analytical Methods for Mesopram Quality Control

Analytical

Application Key Parameters Acceptance Criteria

Method EP v i

HPLC/UV Potency, purity, C18 column, mobile phase: Purity >98%, related

Analysis stability acetonitrile:buffer, detection: UV substances <1.0%
220-280 nm

Dissolution Release USP Apparatus II, 50-75 rpm, Release profile

Testing characteristics media: pH 1.2-6.8 buffers with matching reference
surfactants

Stability Forced Acid/base, oxidative, thermal, Clear separation of

Indicating degradation photolytic stress degradation peaks

Methods studies

Content Suspension Multiple sampling from different RSD <5% for

Uniformity homogeneity depths concentration

measurements

For routine quality control, HPL.C analysis with UV detection provides robust quantification of Mesopram
in formulated vehicles. A typical method employs a C18 reverse-phase column (150 x 4.6 mm, 3.5um) with
mobile phase consisting of acetonitrile and phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow
rate of 1.0 mL/min, and detection at 220-280 nm based on the compound's UV maxima [3]. System
suitability should demonstrate resolution >2.0 from any potential degradation products and tailing factor

<2.0 for the main peak.
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In Vitro Testing and Performance Assessment

Dissolution and Release Testing

Dissolution testing provides critical predictive data on the in vivo performance of Mesopram formulations,
particularly given its classification as a low-solubility compound. Standard dissolution methodology

includes:

e Apparatus Selection: USP Apparatus Il (paddle) is typically employed for suspension formulations,
with rotation speed of 50-75 rpm to maintain sink conditions without causing coning effects

¢ Dissolution Media: Multiple media spanning physiological pH range (1.2, 4.5, 6.8) with addition of
0.1-1.0% surfactants such as SLS or Tween-80 to maintain sink conditions

e Sampling Time Points: 5, 10, 15, 20, 30, 45, 60, 90, and 120 minutes to characterize the complete
release profile

¢ Analytical Method: UV spectrophotometry or HPLC with appropriate validation for accuracy and
specificity in the presence of formulation components

For Mesopram, the dissolution rate has been shown to be highly dependent on particle size and
crystallinity, with amorphous dispersions typically demonstrating enhanced dissolution compared to
crystalline forms [5]. This behavior aligns with observations for other BCS Class II compounds, where
formulation strategies that create amorphous forms or nanocrystalline materials can significantly improve

dissolution performance.

Stability Assessment Protocols

Formulation stability must be evaluated under various storage conditions to establish shelf life and

handling requirements. The following stability protocol provides comprehensive assessment:

¢ Long-term Stability: Storage at 25°C/60% RH and 5°C for up to 12 months with testing at 0, 1, 3, 6,
9, and 12-month intervals

e Accelerated Stability: Storage at 40°CI/75% RH for up to 6 months with testing at 0, 1, 3, and 6-
month intervals

¢ In-use Stability: Evaluation under simulated use conditions including reconstitution stability and
storage in dosing syringes/apparatus

e Photostability: Exposure to ICH Q1B conditions to evaluate light sensitivity and packaging
requirements

© 2026 Smolecule. All rights reserved. 11/17 Tech Support


https://www.smolecule.com/products/s525067?utm_src=pdf-body
https://www.smolecule.com/products/s525067?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/8/3406
https://www.smolecule.com/products/s525067?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Key stability parameters include appearance (color, clarity, precipitation), pH, assay/potency, related
substances/degradation products, particle size distribution (suspensions), and preservative content (if
applicable). For Mesopram specifically, protection from light is recommended based on its structural
similarity to other light-sensitive compounds [3], and low-temperature storage (refrigerated or frozen) is

advised for long-term stability of stock solutions [1].

Experimental Applications and Case Studies

In Vitro Biological Testing

Mesopram has demonstrated significant biological activity in various in vitro systems, requiring
appropriate vehicle controls to accurately interpret pharmacological effects. Key findings from published

research include:

e PDE4 Inhibition: Mesopram acts as a potent and selective phosphodiesterase 4 inhibitor, with IC50
values typically in the nanomolar range. For in vitro PDE4 inhibition assays, Mesopram is typically
prepared as DMSO stock solutions followed by dilution in assay buffer, with final DMSO

concentrations not exceeding 0.1% [1].

e Immunomodulatory Effects: The compound demonstrates selective inhibition of Thl cell
proliferation without affecting Th2 cells, with typical working concentrations of 1-10 pM in cell
culture assays. Vehicle controls containing equivalent DMSO concentrations (0.01-0.1%) are essential

for proper interpretation of results [1].

e Cytokine Modulation: Mesopram decreases production of pro-inflammatory cytokines including
IFN-y, TNF-a, and IL-10 in activated immune cells. These effects are typically observed at

concentrations ranging from 0.1-10 pM, with dose-dependent responses observed across this range [1].

In Vivo Applications

The in vivo efficacy of Mesopram has been established in several disease models, with formulation playing

a critical role in achieving therapeutic effects:
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Table 4: In Vivo Applications of Mesopram and Formulation Considerations

) Effective Dosing Vehicle -
Disease Model . . Key Findings
Dose Regimen Composition
Experimental 1-10 Once or 0.5% CMC, 0.5% Complete
Autoimmune mg/kg twice daily, Tween-80 suppression of
Encephalomyelitis oral clinical symptoms
Murine Colitis 5-20 Once daily, Aqueous Reduced
mg/kg oral suspension with inflammation,
stabilizers improved clinical
scores
Ovulation Induction 1-5mg/kg  Single dose,  Not specified in Triggered ovulation in
oral literature experimental models
Thl-mediated 3-10 Once or Standard Reduced IFN-y and
Inflammation mg/kg twice dalily, CMC/Tween TNF-a production
oral suspension

For in vivo studies, the standard suspension vehicle consisting of 0.5% carboxymethyl cellulose and
0.5% Tween-80 has demonstrated effectiveness in delivering consistent oral doses of Mesopram in rodent
models [1]. Dosing volumes typically range from 5-10 mL/kg in mice and 5 mL/kg in rats, with
administration via oral gavage using appropriate animal dosing needles. Stability of the dosing formulation

should be confirmed over the anticipated dosing period (typically up to 2 hours with protection from light).

The following diagram illustrates the pharmacological activity and experimental applications of Mesopram:
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Troubleshooting and Technical Notes

Common Formulation Challenges
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Several formulation challenges may arise during Mesopram vehicle preparation, with practical solutions

available to address these issues:

e Poor Wetting and Dispersion: If Mesopram powder demonstrates poor wetting characteristics with
floating or clumping, initial trituration with a small amount of Tween-80 (neat or 50% solution)
before adding the bulk vehicle can significantly improve dispersion. Alternative approaches include
the use of hydrophilic co-solvents (ethanol, PEG 400) at 5-10% concentration to enhance initial

wetting.

e Particle Settling: For suspension formulations exhibiting rapid settling that compromises dosing
uniformity, increasing the viscosity modifier concentration (CMC to 0.75-1.0%) or incorporating
thixotropic agents such as xanthan gum (0.1-0.2%) can improve stability. Additionally, reducing
particle size through more extensive homogenization (targeting D90 < 30pm) can decrease settling

rate.

¢ Chemical Instability: If stability studies indicate degradation exceeding 5% over the intended use
period, consider antioxidant incorporation (0.01-0.05% propyl gallate or BHT) for oxidation-
sensitive compounds, or adjustment to mildly acidic pH (4.0-5.0) if compatible with the route of

administration [3].

e Precipitation upon Dilution: For concentrated stock solutions that precipitate upon dilution into
aqueous systems, consider alternative solvent systems such as PEG 400-water mixtures or inclusion

of solubilizing agents (cyclodextrins at 5-15%) in the dilution medium to maintain solubility.

Optimization Strategies

Systematic formulation optimization can significantly enhance the performance of Mesopram vehicles for

specific applications:

 Bioavailability Enhancement: For in vivo studies where higher exposure is required, consider lipid-
based systems (medium-chain triglycerides, mono/diglycerides) or self-emulsifying formulations

that can enhance lymphatic transport and bypass first-pass metabolism.

o Taste Masking: For oral administration in preclinical species sensitive to bitter taste, addition of

sweetening agents (sucrose, sucralose) or flavor modifiers can improve palatability and reduce stress
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during dosing.

o Shelf-life Extension: For long-term stability, lyophilized formulations may be developed for
reconstitution immediately before use, particularly for high-value in vivo studies where formulation

consistency is critical.

e Concentration Enhancement: For high-dose studies, approaches such as nanosuspension
technology or solid dispersion in water-soluble carriers can significantly increase the maximum

achievable concentration while maintaining acceptable administration volumes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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